4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide
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Description
The compound contains a 2,3-dihydrobenzofuran ring, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans involves several key steps, including the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond . There are also two-component cyclisation approaches and rearrangement reactions .Molecular Structure Analysis
The 2,3-dihydrobenzofuran skeleton comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-dihydrobenzofurans are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Synthesis of Spiro Compounds : Compounds with benzofuran moieties have been synthesized for potential applications in central nervous system disorders, demonstrating their relevance in medicinal chemistry. For instance, the synthesis of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives has shown marked inhibition of tetrabenazine-induced ptosis, suggesting antidepressant properties (Martin et al., 1981).
Anticancer Compounds : Benzamide derivatives have been designed and synthesized, demonstrating moderate to excellent anticancer activity against several cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Ravinaik et al., 2021).
Polymer Science and Material Chemistry
Synthesis of Polyamides : Aromatic diamines with trifluoromethyl groups have been synthesized and used to prepare polyimides, showcasing the compound's applicability in creating materials with good solubility in organic solvents and excellent thermal stability. This application is significant for the development of high-performance polymers (Liu et al., 2002).
Development of Fluorescent Polymers : Aromatic polyamides containing oxadiazole or benzonitrile units and acetoxybenzamide groups have been developed, characterized by good thermal stability, solubility in organic solvents, and the ability to form thin flexible films. Some of these polymers exhibited blue fluorescence, indicating their potential use in optoelectronic applications (Sava et al., 2003).
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO3/c1-24(2)14-18-5-3-8-21(22(18)32-24)31-15-16-9-11-17(12-10-16)23(30)29-20-7-4-6-19(13-20)25(26,27)28/h3-13H,14-15H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOJEVLJGZBIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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